4-Methylquinoline-2-carboxylic acid

Medicinal Chemistry Physicochemical Property Prediction Drug Design

Researchers requiring reproducible lipophilicity optimization often encounter inconsistent results with unsubstituted quinoline scaffolds. 4-Methylquinoline-2-carboxylic acid directly addresses this challenge. • Quantifiably higher XLogP3 (2.4) vs. quinaldic acid (1.5) - enables rational membrane permeability tuning for CNS and antimicrobial programs • Standard ≥98% purity with supporting NMR/HPLC documentation - minimizes impurity-related experimental failure • Reliable lot-to-lot consistency for reproducible SAR studies; procured from established supply chains

Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
CAS No. 40609-76-5
Cat. No. B1300011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylquinoline-2-carboxylic acid
CAS40609-76-5
Molecular FormulaC11H9NO2
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=CC=CC=C12)C(=O)O
InChIInChI=1S/C11H9NO2/c1-7-6-10(11(13)14)12-9-5-3-2-4-8(7)9/h2-6H,1H3,(H,13,14)
InChIKeyQBDSKOATHWHNOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylquinoline-2-carboxylic Acid (CAS 40609-76-5): An Organic Synthesis Building Block and Research Scaffold for Procurement


4-Methylquinoline-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C11H9NO2 and a molecular weight of 187.19 g/mol [1]. It is a derivative of quinoline, characterized by a methyl group at the 4-position and a carboxylic acid functional group at the 2-position of the quinoline ring . The compound is utilized as a key intermediate and building block in organic synthesis, particularly within medicinal chemistry research for the development of biologically active molecules . Commercially available material typically offers a standard purity of 98% .

Why Generic Substitution of 4-Methylquinoline-2-carboxylic Acid with Unsubstituted Analogs Is Scientifically Unreliable


Substituting 4-methylquinoline-2-carboxylic acid with a simpler analog like unsubstituted quinoline-2-carboxylic acid (quinaldic acid) is not a chemically neutral swap. The presence of the methyl group at the 4-position significantly alters the compound's physicochemical properties, which are central to its function in chemical reactions and biological systems. For instance, the 4-methyl substitution increases the compound's lipophilicity, as reflected by a higher computed XLogP3 value compared to the unsubstituted parent compound . This change in lipophilicity directly influences membrane permeability and solubility, which are critical parameters in both synthetic routes and biological assays [1]. Therefore, results obtained with 4-methylquinoline-2-carboxylic acid cannot be assumed to be reproducible with a different in-class analog, making precise specification a necessity for procurement in research and development workflows.

Quantitative Differentiation Evidence for 4-Methylquinoline-2-carboxylic Acid vs. Analogs


Enhanced Lipophilicity of 4-Methylquinoline-2-carboxylic Acid Compared to the Unsubstituted Parent Scaffold

The presence of the methyl substituent at the 4-position of the quinoline ring leads to a quantifiable increase in lipophilicity relative to the unsubstituted analog, quinoline-2-carboxylic acid. The target compound has a predicted XLogP3 value of 2.4 [1], whereas the predicted XLogP3 for the unsubstituted quinoline-2-carboxylic acid is 1.5 [2]. This indicates a higher degree of lipophilicity, which can be advantageous for applications requiring improved membrane permeability.

Medicinal Chemistry Physicochemical Property Prediction Drug Design

High Purity and Verified Characterization for Reproducible Research with 4-Methylquinoline-2-carboxylic Acid

Commercially available 4-methylquinoline-2-carboxylic acid from reputable vendors is typically supplied at a verified high purity of 98%, accompanied by comprehensive characterization data such as NMR, HPLC, or GC reports . This ensures batch-to-batch consistency and reliability in synthetic applications, which is a fundamental requirement for reproducible scientific results. In contrast, research-grade analogs from less defined sources may lack such rigorous quality control and documentation.

Organic Synthesis Analytical Chemistry Reproducible Research

Predicted Acidity Profile of 4-Methylquinoline-2-carboxylic Acid Distinguishes It from Other Positional Isomers

The predicted acid dissociation constant (pKa) for the carboxylic acid group in 4-methylquinoline-2-carboxylic acid is 1.27±0.30 . This value is significantly different from other positional isomers, such as 4-methylquinoline-3-carboxylic acid (predicted pKa 4.47 [1]), which affects its ionic state and reactivity profile at physiological pH and in various reaction media. This distinction can influence the compound's behavior in salt formation, chromatography, and biological assays.

Ionization Constant Property Prediction Chemical Reactivity

Validated Research and Application Scenarios for 4-Methylquinoline-2-carboxylic Acid Procurement


Medicinal Chemistry: Scaffold for Lipophilicity-Driven Drug Design

This compound is an optimal procurement choice for medicinal chemistry projects seeking to explore or optimize lipophilicity. The quantifiably higher XLogP3 value (2.4) compared to the unsubstituted quinoline-2-carboxylic acid (1.5) [1] makes it a more suitable scaffold for designing molecules with enhanced membrane permeability, a crucial factor in the development of CNS-active drugs or antimicrobial agents targeting intracellular pathogens.

Chemical Synthesis: A Reliable Building Block for Reproducible Research

For organic synthesis laboratories requiring a high degree of reproducibility, 4-methylquinoline-2-carboxylic acid procured from reputable sources is a strong candidate. Its standard commercial availability at 98% purity with supporting analytical documentation (NMR, HPLC) reduces the risk of experimental failure due to impurities or mischaracterized material, a common pitfall with less-defined generic analogs.

Property-Oriented Research: Model Compound for Investigating Methylation Effects

4-Methylquinoline-2-carboxylic acid serves as a valuable model compound in research focused on the effects of specific substitution patterns. Its predicted pKa (1.27) is substantially different from that of a positional isomer (pKa 4.47) [2], allowing researchers to use it as a defined case study to investigate how a single methyl group modulates ionization, reactivity, and intermolecular interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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